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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data on ICA-105665, a potent
Kv7 potassium channel opener, with alternative compounds. The information is presented to
support independent validation efforts and inform future research in the field of epilepsy and
neuronal excitability disorders. All quantitative data is summarized in structured tables, and
detailed experimental methodologies for key assays are provided.

Overview of ICA-105665

ICA-105665 (also known as PF-04895162) is a small molecule that potently and orally
activates neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Developed for the
treatment of epilepsy, it demonstrated anti-seizure effects in preclinical models and early
clinical trials.[1] However, its development was halted due to unexpected hepatotoxicity
observed in a Phase | clinical trial.[2]

Comparative Efficacy of Kv7 Channel Openers

The primary mechanism of action for this class of compounds is the opening of Kv7 channels,
which leads to a hyperpolarization of the neuronal membrane and a decrease in neuronal
excitability. The potency of these compounds is typically measured by their half-maximal
effective concentration (EC50) for activating the target channels.
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Development

Compound Target EC50 (pM) Reference
Status
ICA-105665 Kv7.2/7.3 0.3 Discontinued [1]
Retigabine .
) Kv7.2/7.3 ~4.2 Withdrawn [1]

(Ezogabine)
Azetukalner

Kv7.2/7.3 0.027 Phase 3 [3]
(XEN1101)
Pynegabine More potent than

Kv7.2/7.3 S Phase 2 [4115]
(HN37) Retigabine
BHV-7000 Kv7.2/7.3 - Phase 2/3 [1][6]
Flupirtine Kv7.2/7.3 - Withdrawn
ICA-069673 Kv7.2/7.3 0.69 Preclinical [7]

Clinical Efficacy in Epilepsy

A key study validating the mechanism of action of Kv7 channel openers is the assessment of
their effect on the photoparoxysmal response (PPR) in patients with photosensitive epilepsy.
The Standard Photosensitivity Range (SPR) is a measure of the range of flash frequencies that
elicit an epileptiform EEG response.

ICA-105665 Phase lla Photosensitivity Study

A single-blind, single-dose, multiple-cohort study was conducted to assess the effect of ICA-
105665 on PPRs in patients with epilepsy.[6][8]
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Percentage of

Dose Number of Patients Responders*
Responders
100 mg 4 1 25%
200 mg 4 0 0%
400 mg 4 2 50%
500 mg 6 4 66.7%

*Response was defined as a reduction in the SPR of at least three units at three separate time

points compared to placebo.[6]

Azetukalner (XEN1101) X-TOLE Study

Azetukalner has been evaluated in a Phase 2b randomized, double-blind, placebo-controlled
trial (X-TOLE) in adults with focal epilepsy. The open-label extension (OLE) of this study has
provided long-term efficacy data.[3][9]

Metric Result

Median Percentage Change in Monthly Seizure
Frequency (OLE Months 12-24)

80.2% - 83.2% reduction from baseline

Seizure Freedom for 212 Consecutive Months 93 6%
. 0
(in patients treated for >24 months)

Safety Profile: Hepatotoxicity of ICA-105665

The clinical development of ICA-105665 was terminated due to observations of transaminase
elevations in healthy volunteers.[2] This hepatotoxicity was found to be a result of a dual

mechanism:
e Mitochondrial Dysfunction: Inhibition of mitochondrial function.

» Bile Salt Export Pump (BSEP) Inhibition: Blockade of the BSEP transporter, leading to an
accumulation of cytotoxic bile acids in hepatocytes.[2][3]
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This highlights the importance of assessing these off-target effects in the development of new
Kv7 channel openers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv7
Channel Activity

This method is used to measure the effect of compounds on the activity of Kv7 channels
expressed in a cell line (e.g., CHO or HEK293 cells).

Methodology:

o Cell Culture: Cells stably or transiently expressing the Kv7 channel subunits of interest (e.g.,
Kv7.2 and Kv7.3) are cultured on glass coverslips.

» Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MQ are filled
with an internal solution containing (in mM): 140 KCI, 1 MgCI2, 10 EGTA, 10 HEPES, and 2
Mg-ATP, adjusted to pH 7.3 with KOH.

e Recording: Coverslips are placed in a recording chamber on an inverted microscope and
perfused with an external solution containing (in mM): 140 NacCl, 4 KCI, 2 CaCl2, 1 MgCI2,
10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

o Seal Formation: A high-resistance "giga-seal" (>1 GQ) is formed between the pipette tip and
the cell membrane. The membrane patch is then ruptured to achieve the whole-cell
configuration.

» Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV. Depolarizing
voltage steps are applied to elicit Kv7 currents.

o Compound Application: The compound of interest is perfused into the bath at various
concentrations. The effect on the current amplitude and voltage-dependence of activation is
measured.

o Data Analysis: Concentration-response curves are generated to determine the EC50 value.
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BSEP Inhibition Assay using Inside-Out Membrane
Vesicles

This assay assesses the potential of a compound to inhibit the BSEP transporter.
Methodology:

» Vesicle Preparation: Inside-out membrane vesicles are prepared from a cell line (e.g.,
HEK293) overexpressing human BSEP.

o Transport Reaction: Vesicles are incubated with a radiolabeled or fluorescent BSEP
substrate (e.g., [3H]-taurocholic acid) in the presence and absence of ATP. The reaction also
includes the test compound at various concentrations.

« Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, separating the
vesicles from the incubation medium.

o Quantification: The amount of substrate trapped inside the vesicles is quantified by liquid
scintillation counting or fluorescence measurement.

o Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the
absence of ATP from that in the presence of ATP. The inhibitory effect of the test compound
is then determined, and an IC50 value is calculated.

Mitochondrial Toxicity Assessment using Seahorse XF
Analyzer

This assay measures the effect of a compound on mitochondrial respiration.
Methodology:

e Cell Culture: Arelevant cell line (e.g., HepG2 hepatocytes) is seeded in a Seahorse XF cell
culture microplate.

o Compound Treatment: Cells are treated with the test compound for a specified period.
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o Seahorse Assay: The cell culture plate is placed in a Seahorse XF Analyzer. The oxygen
consumption rate (OCR) is measured in real-time.

o Mitochondrial Stress Test: A series of mitochondrial toxins are sequentially injected to
measure key parameters of mitochondrial function:

o Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

o FCCP: A protonophore that uncouples oxygen consumption from ATP production,
revealing maximal respiration.

o Rotenone/Antimycin A: Inhibit Complex | and IlI of the electron transport chain, shutting
down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

o Data Analysis: The changes in OCR in response to the compound and the mitochondrial
toxins are analyzed to determine the extent and nature of the mitochondrial toxicity.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of ICA-105665.
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Caption: Key experimental workflows for ICA-105665 validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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105665-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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